1-((3,5-Dimethylphenoxy)methyl)cyclohexan-1-ol
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Overview
Description
1-((3,5-Dimethylphenoxy)methyl)cyclohexan-1-ol is an organic compound that features a cyclohexane ring substituted with a hydroxyl group and a 3,5-dimethylphenoxy methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3,5-Dimethylphenoxy)methyl)cyclohexan-1-ol typically involves the reaction of 3,5-dimethylphenol with cyclohexanone in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an intermediate, which is then subjected to reduction to yield the final product. The reaction conditions often include:
Temperature: Typically around 60-80°C
Solvent: Commonly used solvents include tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO)
Catalysts: Sodium hydride or other strong bases
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation or chromatography to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions
1-((3,5-Dimethylphenoxy)methyl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
1-((3,5-Dimethylphenoxy)methyl)cyclohexan-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-((3,5-Dimethylphenoxy)methyl)cyclohexan-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylphenol: Shares the phenol moiety but lacks the cyclohexane ring.
Cyclohexanol: Contains the cyclohexane ring with a hydroxyl group but lacks the phenoxy group.
1-Methylcyclohexanol: Similar structure but with a methyl group instead of the phenoxy group.
Uniqueness
1-((3,5-Dimethylphenoxy)methyl)cyclohexan-1-ol is unique due to the combination of the cyclohexane ring and the 3,5-dimethylphenoxy group. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C15H22O2 |
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Molecular Weight |
234.33 g/mol |
IUPAC Name |
1-[(3,5-dimethylphenoxy)methyl]cyclohexan-1-ol |
InChI |
InChI=1S/C15H22O2/c1-12-8-13(2)10-14(9-12)17-11-15(16)6-4-3-5-7-15/h8-10,16H,3-7,11H2,1-2H3 |
InChI Key |
HKZURBCLWFBBKY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC2(CCCCC2)O)C |
Origin of Product |
United States |
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